1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-5-nitro-, oxalate 1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-5-nitro-, oxalate
Brand Name: Vulcanchem
CAS No.: 50836-11-8
VCID: VC20492393
InChI: InChI=1S/C16H23N3O5.C2H2O4/c1-4-18(5-2)9-8-17-15(20)11-16(3)23-13-7-6-12(19(21)22)10-14(13)24-16;3-1(4)2(5)6/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,17,20);(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C18H25N3O9
Molecular Weight: 427.4 g/mol

1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-5-nitro-, oxalate

CAS No.: 50836-11-8

Cat. No.: VC20492393

Molecular Formula: C18H25N3O9

Molecular Weight: 427.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-5-nitro-, oxalate - 50836-11-8

Specification

CAS No. 50836-11-8
Molecular Formula C18H25N3O9
Molecular Weight 427.4 g/mol
IUPAC Name N-[2-(diethylamino)ethyl]-2-(2-methyl-5-nitro-1,3-benzodioxol-2-yl)acetamide;oxalic acid
Standard InChI InChI=1S/C16H23N3O5.C2H2O4/c1-4-18(5-2)9-8-17-15(20)11-16(3)23-13-7-6-12(19(21)22)10-14(13)24-16;3-1(4)2(5)6/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,17,20);(H,3,4)(H,5,6)
Standard InChI Key SPDJIYHFWWLZLB-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCNC(=O)CC1(OC2=C(O1)C=C(C=C2)[N+](=O)[O-])C.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The IUPAC name for the parent compound (CID 39814) is N-[2-(diethylamino)ethyl]-2-(2-methyl-5-nitro-1,3-benzodioxol-2-yl)acetamide, while the oxalate salt (CID 39813) is designated as N-[2-(diethylamino)ethyl]-2-(2-methyl-5-nitro-1,3-benzodioxol-2-yl)acetamide oxalate. Synonyms include:

  • 50836-11-8 (CAS Registry Number)

  • DTXSID30965072 (EPA DSSTox Identifier)

  • Oxalic acid–N-[2-(diethylamino)ethyl]-2-(2-methyl-5-nitro-2H-1,3-benzodioxol-2-yl)ethanimidic acid (1/1) .

Molecular and Structural Data

The molecular formula of the oxalate salt is C₁₈H₂₅N₃O₉, derived from the parent compound (C₁₆H₂₃N₃O₅) and oxalic acid (C₂H₂O₄). Key structural identifiers include:

PropertyValueSource
Molecular Weight427.4 g/molPubChem
SMILESCCN(CC)CCNC(=O)CC1(OC2=C(O1)C=C(C=C2)[N+](=O)[O-])C.C(=O)(C(=O)O)OPubChem
InChIKeySPDJIYHFWWLZLB-UHFFFAOYSA-NPubChem

The benzodioxole ring (positions 1,3) is substituted with a methyl group at position 2 and a nitro group at position 5. The acetamide side chain connects to a diethylaminoethyl moiety, while the oxalate counterion balances the charge .

Structural and Electronic Features

Benzodioxole Core

The 1,3-benzodioxole system is a fused bicyclic structure with oxygen atoms at positions 1 and 3. The methyl group at position 2 induces steric hindrance, potentially affecting binding interactions in biological systems. The electron-withdrawing nitro group at position 5 modulates electronic density, influencing reactivity and solubility .

Diethylaminoethyl-Acetamide Side Chain

The N-(2-diethylaminoethyl) group contributes basicity due to the tertiary amine, which is protonated under physiological conditions. This moiety may enhance membrane permeability, a critical factor in drug design. The acetamide linker (-CH₂C(=O)NH-) provides hydrogen-bonding capacity, facilitating interactions with biological targets .

Oxalate Counterion

Oxalic acid forms a 1:1 salt with the parent compound, improving crystallinity and aqueous solubility. The oxalate ion (C₂O₄²⁻) participates in ionic and hydrogen-bonding interactions, stabilizing the solid-state structure .

Physicochemical Properties

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and NO₂ asymmetric stretch (~1520 cm⁻¹).

  • NMR: The benzodioxole protons would resonate downfield (δ 6.5–7.5 ppm), while the diethylaminoethyl group’s methyl protons appear near δ 1.0–1.5 ppm .

Synthetic Pathways and Modifications

Parent Compound Synthesis

The parent acetamide (CID 39814) is likely synthesized via:

  • Nitro-substitution: Nitration of 2-methyl-1,3-benzodioxole at position 5.

  • Acetamide Formation: Condensation of the nitro-benzodioxole with chloroacetyl chloride, followed by reaction with 2-diethylaminoethylamine .

Oxalate Salt Preparation

The free base is treated with oxalic acid in a polar solvent (e.g., ethanol), yielding the salt after crystallization .

Regulatory and Environmental Considerations

Environmental Persistence

Predicted to have low biodegradability due to the aromatic nitro group. Monitoring for bioaccumulation in aquatic systems is advised .

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